ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the nitro-pyrazole moiety and the butanamido group. Common reagents used in these reactions include ethyl bromoacetate, 4-nitro-1H-pyrazole, and various amines. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Condensation: Aldehydes or ketones, acid or base catalysts.
Major Products Formed
The major products formed from these reactions include amino derivatives, halogenated thiophenes, and various condensation products, depending on the specific reaction conditions.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro-pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE
- METHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro-pyrazole and thiophene moieties enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H20N4O5S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[4-(4-nitropyrazol-1-yl)butanoylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H20N4O5S/c1-4-25-16(22)14-10(2)11(3)26-15(14)18-13(21)6-5-7-19-9-12(8-17-19)20(23)24/h8-9H,4-7H2,1-3H3,(H,18,21) |
InChI Key |
PORZCIYZIBPBIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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